molecular formula C12H16O2 B14811198 4-Cyclopropoxy-1-ethyl-2-methoxybenzene

4-Cyclopropoxy-1-ethyl-2-methoxybenzene

Cat. No.: B14811198
M. Wt: 192.25 g/mol
InChI Key: IXQFUBNSHZVNMR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-ethyl-2-methoxybenzene is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a benzene derivative with cyclopropyl and ethyl groups under specific conditions . The reaction conditions often include the use of a strong acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps like nitration, reduction, and alkylation, followed by purification techniques such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: AlCl3 as a catalyst for alkylation or acylation reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-Cyclopropoxy-1-ethyl-2-methoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-ethyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, which allows it to interact with various biological molecules. The cyclopropoxy and methoxy groups play a crucial role in modulating its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-1-ethyl-2-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-cyclopropyloxy-1-ethyl-2-methoxybenzene

InChI

InChI=1S/C12H16O2/c1-3-9-4-5-11(8-12(9)13-2)14-10-6-7-10/h4-5,8,10H,3,6-7H2,1-2H3

InChI Key

IXQFUBNSHZVNMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)OC

Origin of Product

United States

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